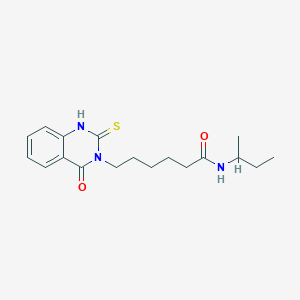

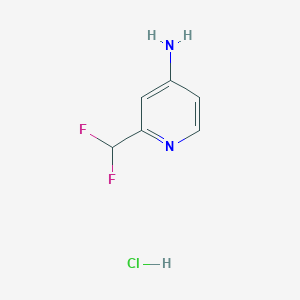

dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate, often referred to as DMDT, is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic organic compound containing both a triazole and a dicarboxylate moiety. The two moieties are connected by a methylene bridge. DMDT is a relatively small organic molecule, with a molecular weight of only 191.2 g/mol.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed novel synthesis techniques for triazolopyrimidine derivatives. For instance, a novel one-pot synthesis method for triazolopyrimidinedicarboxylates demonstrates the use of silica sodium carbonate as a solid base catalyst, highlighting a mild, convenient, and environmentally benign procedure (Karami, Farahi, & Banaki, 2015). Similarly, another study explores the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters, indicating their preliminary biological activity (Zhou Hong-fang, 2009).

Binding Behavior and Supramolecular Architecture

Research into the complexation behavior of triazolopyrimidine derivatives with divalent cations (e.g., Zn, Cd, and Cu) has provided insights into their versatile binding properties. These studies have led to the synthesis of various metal complexes showcasing distinct supramolecular hydrogen-bond architectures (Maldonado et al., 2009).

Biological Activities

The bioactivity of triazolopyrimidine derivatives has been a subject of interest. Compounds synthesized from heterocyclic and aromatic compounds have shown potential fungicidal and herbicidal activities, with certain derivatives displaying growth regulation activity (Tu Mei-ling, 2007). Another study involving DABCO-based ionic liquids as catalysts for the synthesis of triazolo[4,3-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives underlines the efficiency of these catalysts in producing compounds with good to high yields (Jamasbi et al., 2018).

Properties

IUPAC Name |

dimethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-6-5-7(2)14-12(13-6)17-9(11(19)21-4)8(15-16-17)10(18)20-3/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRVEIQCNDSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)